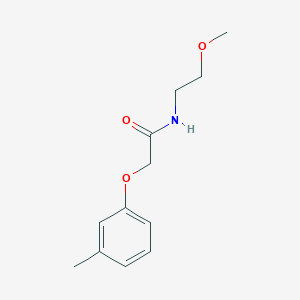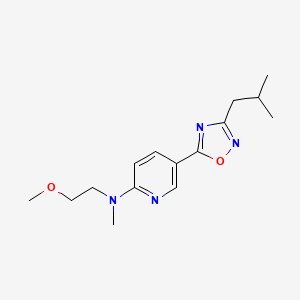
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA-Na is a sodium salt of 2-(3-methylphenoxy)-N-(2-methoxyethyl)acetamide, which is a white crystalline powder that is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is also thought to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in the inflammatory response. N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have a low toxicity profile and is well-tolerated in animals.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide in lab experiments is its low toxicity profile and high solubility in water and ethanol. However, one of the limitations of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is its limited stability in solution, which may affect the reproducibility of experimental results.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. One area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide as a treatment for neuropathic pain in humans. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide and to investigate its potential use as a herbicide and growth regulator for plants.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-(2-methoxyethoxy)ethylamine in the presence of sodium hydroxide. The reaction results in the formation of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, which is then purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. In agriculture, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been investigated for its potential use as a herbicide and as a growth regulator for plants. In material science, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as a surfactant and as a template for the synthesis of nanoparticles.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-9-12(14)13-6-7-15-2/h3-5,8H,6-7,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWWEOFUZSKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)



![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)